
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the tetrahydropyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and tetrahydropyrazines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Similar in structure but lacks the propyl group.
3,6-Dimethyl-2,5-dipropylpyrazine: Contains additional propyl groups.
Tetramethylpyrazine: Contains four methyl groups instead of two methyl and one propyl group.
Uniqueness
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3,6-dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C9H18N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
ZFDNPQHGXONMHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(CNC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


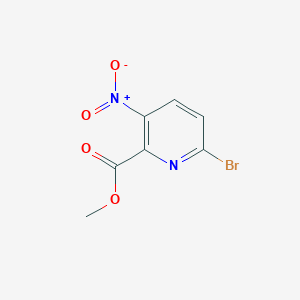

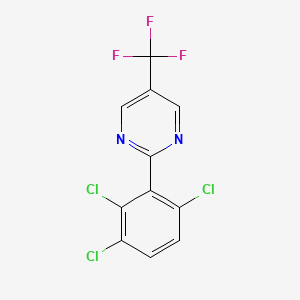

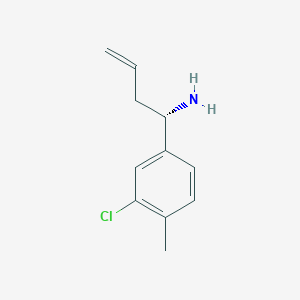

![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
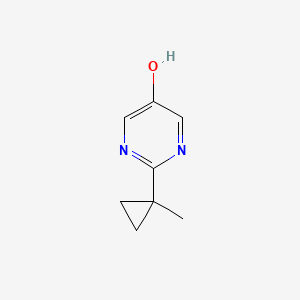


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)
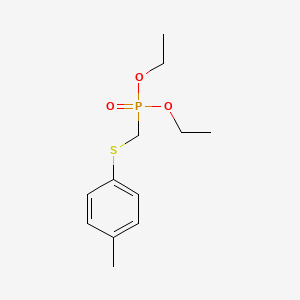

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
